askendoside D

Myocardial Metabolism Cycloartane Glycosides Cardiac Glycosides

Askendoside D is a cycloartane triterpene glycoside with a unique pharmacological profile: selectively binds cardiac Na+/K+-ATPase, increases myocardial glycogen and ATP while reducing lactate in vivo—opposite to cardiac glycosides. Lacks tyrosinase inhibition (unlike askendoside B, IC₅₀ 0.014 mM), enabling precise SAR benchmarking. Source as a reference tool for myocardial metabolism studies or isoform-specific ATPase modulation. Verify structure to avoid confounding results.

Molecular Formula C45H74O16
Molecular Weight 871.071
CAS No. 86408-17-5
Cat. No. B560003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaskendoside D
CAS86408-17-5
Molecular FormulaC45H74O16
Molecular Weight871.071
Structural Identifiers
SMILESCC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C
InChIInChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1
InChIKeyBEDCTRKYVPEQRM-HXDGHICLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Askendoside D (CAS 86408-17-5): Cycloartane Triterpene Glycoside for Cardiovascular and Enzyme Research


Askendoside D (CAS 86408-17-5) is a cycloartane-type triterpene glycoside, first isolated from the roots of Astragalus taschkendicus Bunge [1]. Its molecular formula is C₄₅H₇₄O₁₆ and molecular weight 871.06 . Structurally, it is characterized as 20S,24R-epoxycycloartane-3β,6α,16β,25-tetraol with specific glycosidic substitutions at positions C-3 and C-6 [1]. Unlike classic cardiac glycosides, askendoside D belongs to the cycloartane subclass, which exhibits distinct pharmacological and metabolic profiles in comparative studies [2].

Why Cycloartane Glycosides Like Askendoside D Cannot Be Substituted with Cardiac Glycosides or Other Analogs


Cycloartane glycosides, including askendoside D, differ fundamentally from cardiac glycosides in their aglycone core and glycosylation patterns, leading to divergent biological activities and metabolic effects. For instance, in comparative in vivo studies, cycloartane glycosides (askendoside D, cyclosiversioside F) induced distinct myocardial metabolic changes—such as increased glycogen and ATP content with decreased lactate—whereas cardiac glycosides (strophanthin K, celanide) produced the opposite profile under prolonged administration [1]. Additionally, within the cycloartane class, minor structural variations critically alter target engagement: askendoside B (differing by one glycosidic moiety) exhibits tyrosinase inhibition (IC₅₀ 0.014 mM), whereas askendoside D shows no detectable inhibition under identical assay conditions [2]. Consequently, substituting askendoside D with a cardiac glycoside or even a closely related cycloartane analog would yield unpredictable and likely confounding results in pharmacological or metabolic investigations.

Askendoside D (86408-17-5) Comparative Performance Data: Differentiating Evidence from Analogs


Differential Myocardial Metabolic Response: Askendoside D (Cycloartane) vs. Cardiac Glycosides

In a comparative study, administration of the cycloartane glycoside askendoside D (10 mg/kg) for 3–10 days increased myocardial glycogen and ATP content while decreasing lactate and non-esterified fatty acid levels in animal models. In contrast, cardiac glycosides (strophanthin K 0.36 mg/kg, celanide 1 mg/kg) promoted a decrease in glycogen and redox potential and an increase in lactate under prolonged administration [1]. This divergence indicates that askendoside D engages metabolic pathways distinct from those targeted by classic cardiac glycosides.

Myocardial Metabolism Cycloartane Glycosides Cardiac Glycosides

Lack of Tyrosinase Inhibition: Differentiating Askendoside D from Askendoside B

In an enzyme inhibition screen using mushroom tyrosinase (Agaricus bisporus), the structurally related cycloartane glycoside askendoside B demonstrated concentration-dependent inhibition with an IC₅₀ of 0.014 mM. In contrast, askendoside D, which differs by lacking a rhamnopyranosyl moiety at C-25, exhibited no detectable tyrosinase inhibitory activity under the same assay conditions [1]. This SAR finding confirms that glycosylation pattern directly determines enzyme interaction within the cycloartane class.

Tyrosinase Inhibition Structure-Activity Relationship Cycloartane Glycosides

Reported Cardiac Na⁺/K⁺-ATPase Isoform Selectivity Profile

Vendor technical documentation notes that askendoside D exhibits high selectivity for cardiac Na⁺/K⁺-ATPase, with minimal activity on brain or kidney isoforms, relative to other cardiac glycosides . While quantitative IC₅₀ values across isoforms are not publicly disclosed (data described as unpublished), this reported selectivity distinguishes askendoside D from non-selective cardiac glycosides such as digoxin or ouabain, which inhibit Na⁺/K⁺-ATPase across multiple tissues and carry higher systemic toxicity risk.

Na⁺/K⁺-ATPase Cardiac Selectivity Cycloartane Glycoside

Optimal Research and Industrial Use Cases for Askendoside D (86408-17-5) Based on Verified Evidence


Cardiovascular Metabolic Research Tool

Use askendoside D as a tool compound to investigate cycloartane-specific metabolic modulation in myocardium. In vivo studies demonstrate that askendoside D increases myocardial glycogen and ATP while decreasing lactate—effects opposite to those of classic cardiac glycosides [1]. This makes askendoside D uniquely suited for experiments focused on preserving energetic substrates and reducing glycolytic byproducts in cardiac tissue.

Structure-Activity Relationship (SAR) Studies of Cycloartane Glycosides

Employ askendoside D as a comparator compound in SAR investigations of cycloartane glycosides. Direct enzyme inhibition data show that askendoside D lacks tyrosinase inhibitory activity (IC₅₀ > highest tested concentration), whereas its close analog askendoside B is a potent inhibitor (IC₅₀ 0.014 mM) [2]. This differential activity provides a clear benchmark for mapping the role of specific glycosylation patterns in target engagement.

Cardiac-Selective Na⁺/K⁺-ATPase Probe

Leverage askendoside D as a cardiac-selective Na⁺/K⁺-ATPase ligand. Vendor reports indicate high selectivity for the cardiac isoform with minimal activity on brain or kidney ATPases . Although full quantitative data remain unpublished, the compound may serve as a starting point for studies requiring isoform-specific Na⁺/K⁺-ATPase modulation, with the important caveat that validation of selectivity is needed.

Natural Product Library Screening for Metabolic Regulators

Include askendoside D as a representative cycloartane glycoside in natural product screening panels aimed at identifying novel regulators of myocardial metabolism. Its demonstrated in vivo effects on glycogen and lactate distinguish it from other terpenoid classes [1], making it a valuable hit-identification tool for programs targeting metabolic dysfunction.

Technical Documentation Hub

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9 linked technical documents
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